(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA

VLC-PUFA biosynthesis ELOVL enzymology fatty acid elongation

Procure (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA (C36:4-CoA, ω-6) for ELOVL4-specific enzymology. This C36 VLC-PUFA-CoA is the obligate substrate for sn-1 retinal phosphatidylcholine synthesis and cannot be replaced by shorter-chain (≤C26) analogs. Essential for STGD3/SCA34 disease modeling, LC-MS/MS lipidomics, and acyltransferase assays requiring exact chain-length and double-bond positional specificity.

Molecular Formula C57H98N7O17P3S
Molecular Weight 1278.4 g/mol
Cat. No. B15599620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA
Molecular FormulaC57H98N7O17P3S
Molecular Weight1278.4 g/mol
Structural Identifiers
InChIInChI=1S/C57H98N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h8-9,11-12,14-15,17-18,44-46,50-52,56,67-68H,4-7,10,13,16,19-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b9-8-,12-11-,15-14-,18-17-/t46-,50-,51-,52+,56-/m1/s1
InChIKeyFLEXVBLUUFFABO-GEMDTXPYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA for VLC-PUFA Biosynthesis Research


(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (C36:4-CoA, ω-6) is a C36 very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) characterized by four cis double bonds at positions 21, 24, 27, and 30 [1]. This compound belongs to the class of ultra-long-chain (≥C28) fatty acyl-CoA thioesters, with a molecular mass of approximately 1278.41 Da [1][2]. As a CoA-activated intermediate, it serves as the direct substrate for acyltransferases involved in the incorporation of VLC-PUFAs into membrane phospholipids, and its biosynthesis depends critically on the endoplasmic reticulum-bound elongase ELOVL4 [3]. The compound is primarily utilized in investigations of retinal phospholipid composition, ELOVL4 enzymology, and the pathophysiological role of VLC-PUFAs in neurodegenerative disorders [4].

Why (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA Cannot Be Substituted by Shorter-Chain or More Unsaturated VLC-PUFA-CoA Analogs


Ultra-long-chain (≥C28) polyunsaturated fatty acyl-CoAs are not biochemically interchangeable with their shorter-chain (C20-C26) or more highly unsaturated counterparts. The elongation enzyme ELOVL4 exhibits chain-length specificity that distinguishes its product profile from that of ELOVL2, which terminates VLC-PUFA synthesis at C26 [1]. Consequently, C36 VLC-PUFA-CoAs including C36:4-CoA represent a distinct biochemical endpoint with unique metabolic fates: they serve as obligate substrates for the synthesis of retinal phosphatidylcholine species containing VLC-PUFAs at the sn-1 position—a structural motif essential for photoreceptor outer segment membrane curvature and function . Substituting C36:4-CoA with shorter-chain analogs such as C24:4-CoA or C26:4-CoA would fail to recapitulate the biophysical properties conferred by 36-carbon acyl chains in membrane studies, while more highly unsaturated species such as C36:5-CoA exhibit differential enzymatic handling and produce distinct phospholipid molecular species [2]. Direct procurement of the exact chain-length and double-bond positional isomer is therefore essential for experimental reproducibility in VLC-PUFA enzymology and lipidomics.

(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: Quantitative Differentiation Evidence Versus VLC-PUFA-CoA Comparators


Chain-Length Biosynthetic Partitioning: ELOVL4-Dependent C36-CoA Synthesis Versus ELOVL2-Terminated C26-CoA Synthesis

In vertebrate systems, the biosynthesis of VLC-PUFAs is partitioned between two elongase enzymes with distinct chain-length termination points. ELOVL2 catalyzes elongation up to C26, whereas ELOVL4 is uniquely required for the synthesis of longer VLC-PUFAs including polyenes up to C36 [1]. C36:4-CoA cannot be produced by ELOVL2-expressing systems, making it a functional marker and substrate specific to ELOVL4 activity [1].

VLC-PUFA biosynthesis ELOVL enzymology fatty acid elongation substrate specificity

Retinal Phosphatidylcholine Species Identity: C36:4-CoA-Derived Acyl Chain Positional Specificity

LC-MS/MS analysis of bovine and human retinal phosphatidylcholine (PC) identified 28 dipolyunsaturated PC species containing one VLC-PUFA of chain length C24 to C36 with three to six double bonds . Critically, VLC-PUFA was always esterified at the sn-1 position while shorter-chain PUFA occupied the sn-2 position . The C36:4 acyl chain represents the longest VLC-PUFA species definitively identified in retinal PC, conferring structural properties distinct from C24-C34 analogs .

retinal lipidomics phosphatidylcholine VLC-PUFA photoreceptor membranes

ELOVL4-Dependent Ocular VLC-PUFA Abundance: C30-C36 Depletion in ELOVL4 Deficiency Models

In Elovl4b knockout zebrafish eyes, the abundance of C30 to C36 VLC-PUFAs is significantly lower than in wild-type fish [1]. This depletion encompasses C36:4-CoA-derived lipids and correlates with altered ocular lipid profiles and visual abnormalities, establishing the physiological relevance of the C30-C36 VLC-PUFA pool [1].

ELOVL4 knockout zebrafish model ocular lipid profiling VLC-PUFA deficiency

Human Disease Relevance: ELOVL4 Mutations Linked to Stargardt Disease and Spinocerebellar Ataxia

Mutations in ELOVL4 cause several distinct neurodegenerative diseases including Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and a neuro-ichthyotic syndrome with severe seizures and spasticity [1]. Loss of VLC-PUFA synthesis capacity—including the production of C28-C36 VLC-PUFAs such as C36:4—is a central biochemical defect underlying the retinal dysfunction observed in Stargardt disease [1][2]. The compound C36:4-CoA serves as a key biochemical tool for investigating the molecular consequences of ELOVL4 dysfunction in these human pathologies.

Stargardt disease spinocerebellar ataxia ELOVL4 mutation VLC-PUFA pathophysiology

Analytical Grade: Validated Structural Identity via High-Resolution Mass Spectrometry

Commercial preparations of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA are characterized by defined molecular properties: monoisotopic mass 1277.59528 Da, molecular formula C57H98N7O17P3S [1][2]. The full stereochemical specification of the four cis double bonds (21Z,24Z,27Z,30Z) distinguishes this compound from other C36 VLC-PUFA-CoA positional isomers that could otherwise co-elute chromatographically [1].

LC-MS/MS lipidomics VLC-PUFA quantification analytical standards

(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: Primary Research and Industrial Application Scenarios


ELOVL4 Enzymology and VLC-PUFA Elongation Pathway Reconstruction

Use C36:4-CoA as an authentic product standard or substrate analog in enzyme activity assays characterizing ELOVL4 elongase function. Since ELOVL4 is uniquely capable of catalyzing the elongation steps that produce C28-C36 VLC-PUFAs [1], this compound enables direct interrogation of the terminal elongation reactions in the VLC-PUFA biosynthetic pathway. This application is directly supported by evidence that ELOVL4—not ELOVL2—mediates elongation to C36 [1].

Retinal Phosphatidylcholine Synthesis and Photoreceptor Membrane Modeling

Employ C36:4-CoA as an acyl donor in in vitro acyltransferase assays to synthesize sn-1 C36:4-containing phosphatidylcholine species that are endogenous to bovine and human retinal photoreceptor membranes [1]. This application stems from the established finding that VLC-PUFAs up to C36 are exclusively esterified at the sn-1 position of retinal PC species [1], making C36:4-CoA essential for generating physiologically relevant membrane lipid standards.

Targeted Lipidomics Method Development for Ocular VLC-PUFA Profiling

Utilize C36:4-CoA as a calibration standard or method development reference for LC-MS/MS platforms designed to quantify C30-C36 VLC-PUFA species in ocular tissues. The significant depletion of C30-C36 VLC-PUFAs observed in Elovl4b knockout zebrafish eyes [1] validates the biological relevance of this analytical target. The defined exact mass (1277.59528 Da) and InChIKey support unambiguous identification and differentiation from other VLC-PUFA-CoA species.

ELOVL4-Related Neurodegenerative Disease Mechanism Studies

Apply C36:4-CoA in cell-based or biochemical assays to investigate the molecular consequences of ELOVL4 dysfunction in Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia 34 (SCA34) [1]. Because these human diseases arise from impaired synthesis of C28-C36 VLC-PUFAs [1], authentic C36:4-CoA provides a direct tool for rescue experiments, substrate supplementation studies, and elucidation of the precise VLC-PUFA species whose deficiency drives pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.